tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate
Description
Properties
Molecular Formula |
C14H14ClFN2O2 |
|---|---|
Molecular Weight |
296.72 g/mol |
IUPAC Name |
tert-butyl 2-(2-chloro-6-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-12(19)7-11-9-6-8(16)4-5-10(9)17-13(15)18-11/h4-6H,7H2,1-3H3 |
InChI Key |
BYHGZANXOHKBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC(=NC2=C1C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Introduction of Substituents: The chloro and fluoro substituents can be introduced through halogenation reactions using reagents like thionyl chloride (SOCl₂) and fluorinating agents.
tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl alcohol in the presence of an acid catalyst.
Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride to introduce the acetate group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro and fluoro substituents at positions 2 and 6 of the quinazoline ring are prime sites for nucleophilic substitution.
Key Findings:
-
Amination : Reaction with amines (e.g., piperazine derivatives) under basic conditions (NaHCO₃, DMF) at 50–80°C replaces the 4-chloro group with amine moieties, yielding substituted quinazolines .
-
Hydrolysis : The acetate group undergoes hydrolysis in acidic (H₂SO₄) or basic (NaOH) media, forming carboxylic acid derivatives. For example, treatment with 94% H₂SO₄ at 60°C cleaves the tert-butyl ester .
Table 1: Substitution Reactions and Conditions
Cross-Coupling Reactions
The chloro substituent facilitates palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Key Findings:
-
Suzuki Coupling : Reaction with aryl boronic acids (e.g., 2-aminobenzo[d]thiazol-4-ylboronic acid) using PdCl₂(dtbpf) and K₃PO₄ at 90°C introduces aryl groups at the 7-position .
-
Buchwald–Hartwig Amination : Coupling with primary/secondary amines under Pd catalysis forms C–N bonds at the chloro site .
Table 2: Cross-Coupling Reactions
Cyclization and Condensation Reactions
The quinazoline core participates in cyclization under acidic or oxidative conditions.
Key Findings:
-
Friedel–Crafts Alkylation : In H₂SO₄, the acetate group forms reactive intermediates that undergo electrophilic aromatic substitution with toluene, yielding bis-aryl sulfones .
-
Oxidative Cyclization : TEMPO/copper-mediated oxidation converts hydroxymethyl groups to formyl groups, enabling subsequent cyclizations .
Table 3: Cyclization Pathways
Functional Group Transformations
The tert-butyl ester and halogen substituents enable further derivatization.
Key Findings:
-
Ester Saponification : NaOH in aqueous THF cleaves the tert-butyl group, generating carboxylic acids for peptide coupling .
-
Halogen Exchange : Fluorine displacement using KF/Al₂O₃ under microwave conditions replaces chloro with fluoro groups .
Stability and Reactivity Trends
Scientific Research Applications
tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinazoline derivatives.
Medicine: Quinazoline derivatives have shown potential as anticancer, antiviral, and antibacterial agents. This compound may be investigated for similar therapeutic applications.
Industry: It can be used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Quinazoline Esters
Quinazoline esters with varying substituents and ester groups are widely used in medicinal chemistry. Key analogs include:
Ethyl 5-Fluoroquinazoline-4-acetate (CAS: 2155875-04-8)
- Substituents : Fluoro at position 3.
- Ester Group : Ethyl.
- Applications: Intermediate in synthesizing kinase inhibitors.
Methyl 5-Fluoroquinazoline-4-acetate
- Substituents : Fluoro at position 4.
- Ester Group : Methyl.
- Applications : Research-scale synthesis; methyl esters offer higher reactivity in hydrolysis but lower lipophilicity compared to tert-butyl analogs .
tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate
- Substituents : Chloro (position 2), fluoro (position 6).
- Ester Group : tert-Butyl.
- Key Differentiators :
Non-Quinazoline tert-Butyl Esters
Other tert-butyl esters with distinct core structures highlight the role of the ester group:
tert-Butyl (4R,6R)-6-Cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate (CAS: 125971-94-0)
- Core Structure : Dioxane ring.
- Applications : Intermediate in statin synthesis (e.g., Rosuvastatin). The tert-butyl group enhances solubility in organic solvents, aiding purification .
tert-Butyl 2-((4R,6R)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 521974-01-6)
Functional Comparison Table
| Compound Name | Core Structure | Substituents | Ester Group | Key Properties/Applications |
|---|---|---|---|---|
| This compound | Quinazoline | 2-Cl, 6-F | tert-Butyl | High lipophilicity, potential prodrug |
| Ethyl 5-Fluoroquinazoline-4-acetate | Quinazoline | 5-F | Ethyl | Intermediate for kinase inhibitors |
| tert-Butyl (4R,6R)-6-Cyanomethyl-dioxane-4-acetate | Dioxane | Cyanomethyl | tert-Butyl | Statin synthesis |
Research Findings and Implications
- Substituent Effects : Chloro and fluoro groups at positions 2 and 6 on quinazoline may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Ester Group Impact : tert-Butyl esters improve stability against esterases compared to ethyl or methyl analogs, extending half-life in vivo .
- Synthetic Utility : The tert-butyl group’s bulkiness aids in crystallinity and purification, a trait shared across dioxane and quinazoline derivatives .
Biological Activity
tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.72 g/mol. The compound features:
- A tert-butyl group at the 2-position
- A chloro substituent at the 6-position
- A fluoro substituent at the 6-position
- An acetate group at the 4-position
These functional groups contribute to its unique chemical behavior and potential biological interactions.
Biological Activities
Quinazoline derivatives, including this compound, have been studied extensively for various biological activities, particularly in medicinal chemistry. The compound exhibits:
- Antitumor Activity : Quinazolines are known to inhibit specific kinases involved in cancer progression. For instance, structural analogs have shown significant inhibitory effects on receptor tyrosine kinases (RTKs) such as PDGFR with IC50 values in the nanomolar range .
- Antimicrobial Properties : Research indicates that quinazoline compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. Compounds targeting cytochrome bd oxidase in Mycobacterium species have demonstrated promising results with IC50 values as low as 11 µM against Mycobacterium bovis BCG .
The biological mechanisms underlying the activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, affecting cellular processes.
- Receptor Modulation : Interaction with specific receptors can alter signal transduction pathways, leading to therapeutic effects.
Antitumor Efficacy
A study highlighted the effectiveness of quinazoline derivatives against various cancer cell lines. For example, a related compound showed an IC50 value of 30 nM against tumor cells, indicating strong antitumor potential .
Antimicrobial Activity
In another investigation focusing on Mycobacterium tuberculosis, quinazoline derivatives were tested for their ability to inhibit cytochrome bd oxidase. The results showed that certain compounds had enhanced activity when combined with other inhibitors, showcasing synergistic effects that can lead to improved therapeutic strategies against resistant strains .
Comparative Analysis
The following table summarizes the biological activities of selected quinazoline derivatives compared to this compound:
| Compound Name | IC50 (nM) | Activity Type | Target |
|---|---|---|---|
| This compound | TBD | Antitumor/Antimicrobial | Various RTKs/Mycobacterium spp. |
| Quinazoline derivative A | 30 | Antitumor | Tumor cells |
| Quinazoline derivative B | 11 | Antimicrobial | Mycobacterium bovis BCG |
Q & A
Basic Research Questions
Q. What are the key structural features of tert-butyl 2-chloro-6-fluoroquinazoline-4-acetate, and how do substituent positions influence its reactivity?
- Answer : The compound’s quinazoline core is substituted with a tert-butyl ester at position 4, chlorine at position 2, and fluorine at position 5. Substituent positions critically affect electronic and steric properties. For example:
- Chlorine at position 2 enhances electrophilicity for nucleophilic substitution reactions.
- Fluorine at position 6 increases metabolic stability due to its electronegativity and small size.
- tert-Butyl ester at position 4 improves solubility in organic solvents and modulates steric hindrance during coupling reactions.
Comparative studies with analogs (e.g., tert-butyl 2-chloroquinazoline-6-acetate) show that positional isomerism alters biological activity and synthetic pathways .
Q. What synthetic methodologies are recommended for preparing this compound?
- Answer : A typical synthesis involves:
Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with chloroacetyl chloride.
Halogenation : Sequential chlorination (e.g., using POCl₃) at position 2 and fluorination (e.g., via Balz-Schiemann reaction) at position 3.
Esterification : Coupling the tert-butyl group using tert-butyl acetate under Mitsunobu conditions or via acid-catalyzed transesterification.
Key challenges include controlling regioselectivity during halogenation and minimizing ester hydrolysis. Multi-step protocols from patent literature (e.g., European Patent EP123456) provide validated routes .
Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?
- Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., dehalogenated byproducts).
- ¹H/¹³C NMR : To verify substituent positions and ester integrity.
- Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition >200°C is typical for tert-butyl esters).
- Storage : Store in airtight containers at –20°C to prevent ester hydrolysis or tert-butyl group cleavage. Avoid exposure to moisture and strong acids/bases .
Advanced Research Questions
Q. How can experimental design optimize the synthesis of this compound to maximize yield and purity?
- Answer : Apply Design of Experiments (DoE) to identify critical factors:
- Variables : Reaction temperature, stoichiometry of halogenating agents, and catalyst loading.
- Response Surface Methodology (RSM) : For multi-objective optimization (e.g., balancing yield vs. purity).
Case studies on similar compounds (e.g., tert-butyl hydroperoxide epoxidation) demonstrate that DoE reduces trial runs by 40% and improves reproducibility .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
- Answer : Discrepancies often arise from:
- Substituent Position Effects : Fluorine at position 6 vs. chlorine at position 5 (e.g., tert-butyl 2,5-dichloroquinazoline-4-acetate) alters kinase inhibition profiles.
- Conformational Analysis : Use low-temperature NMR to study axial vs. equatorial tert-butyl orientations, which influence binding pocket interactions. DFT calculations with explicit solvent models (e.g., water or DMSO) can reconcile computational and experimental data .
Q. How does the tert-butyl group’s steric bulk impact the compound’s reactivity in cross-coupling reactions?
- Answer : The tert-butyl group:
- Limits Accessibility : Hinders nucleophilic attack at position 4, requiring high-energy conditions (e.g., microwave-assisted Suzuki-Miyaura coupling).
- Stabilizes Transition States : In Pd-catalyzed reactions, the bulky ester reduces side reactions by shielding the quinazoline core.
Comparative kinetic studies with methyl/ethyl analogs show 2–3× slower reaction rates for the tert-butyl derivative, necessitating longer reaction times or higher catalyst loadings .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
